1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone
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Overview
Description
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone is a synthetic organic compound that features a thiazepane ring, a difluorophenyl group, and a pyridinylthio group
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazepane Ring: This could involve the cyclization of a suitable precursor containing the necessary functional groups.
Introduction of the Difluorophenyl Group: This step might involve a nucleophilic substitution reaction where a difluorophenyl halide reacts with the thiazepane ring.
Attachment of the Pyridinylthio Group: This could be achieved through a thiol-ene reaction or a similar coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halides, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action of 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-3-ylthio)ethanone: Similar structure with a different position of the pyridinyl group.
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-2-ylthio)ethanone: Another positional isomer.
1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)propanone: Similar structure with a different alkyl chain length.
Uniqueness
The uniqueness of 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-pyridin-4-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2OS2/c19-13-1-2-16(20)15(11-13)17-5-8-22(9-10-24-17)18(23)12-25-14-3-6-21-7-4-14/h1-4,6-7,11,17H,5,8-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQWLOARFSIDBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CSC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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